molecular formula C8H13N3O2 B2725557 methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1955548-72-7

methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B2725557
CAS No.: 1955548-72-7
M. Wt: 183.211
InChI Key: JFEOAQIGJYIYAB-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate is a pyrazole-derived ester featuring a 3-amino-substituted pyrazole ring attached to a 2-methylpropanoate backbone.

Properties

IUPAC Name

methyl 2-(3-aminopyrazol-1-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,7(12)13-3)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEOAQIGJYIYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the electrophilic carbon of the bromoester, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of pyrazole compounds, including methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate. These compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Properties
Research indicates that compounds related to this compound show promise as anti-inflammatory agents. They have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A series of studies on pyrazole derivatives revealed their potential as dual inhibitors of COX enzymes, suggesting their use in treating inflammatory diseases .

Case Study: Synthesis and Testing
A notable case study involved the synthesis of a series of pyrazole derivatives, including this compound. The synthesized compounds were subjected to in vitro testing against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Agricultural Chemistry

Pesticidal Applications
this compound has been investigated for its potential use as a pesticide. Its derivatives have shown effectiveness against a range of agricultural pests, providing an alternative to traditional chemical pesticides. Research indicates that these compounds may disrupt the biological functions of pests, leading to effective pest management strategies .

Material Science

Catalytic Properties
The compound has been explored for its catalytic properties in various chemical reactions. Pyrazole derivatives have been found to enhance reaction rates significantly, making them valuable in synthetic chemistry applications. For instance, studies have shown that incorporating pyrazole into catalytic systems can improve selectivity and yield in organic transformations .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity; COX enzyme inhibition ,
Agricultural ChemistryEffective against agricultural pests
Material ScienceEnhanced catalytic properties

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Amino vs. Hydroxy/Amino Combinations
  • Compound 11a/11b (): These derivatives feature a 5-amino-3-hydroxy-1H-pyrazol-1-yl group linked to a pyran ring. However, steric hindrance from the fused pyran system may reduce reactivity in nucleophilic substitutions.
  • Compound 7a/7b (): These analogs include a 5-amino-3-hydroxy-pyrazole coupled to thiophene or ester moieties. The thiophene-carboxylate structure (7b) introduces aromaticity and sulfur-based electronic effects, which may alter redox behavior compared to the purely aliphatic ester in the target compound .
Amino vs. Nitro Groups
  • Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (): The nitro group is a strong electron-withdrawing substituent, increasing electrophilicity at the pyrazole ring. This contrasts with the electron-donating 3-amino group in the target compound, which may enhance stability under basic conditions. Nitro groups are also prone to metabolic reduction, whereas amino groups are more likely to participate in hydrogen bonding or enzymatic recognition .

Backbone and Ester Modifications

Propanoate vs. Thiophene/Thiol Derivatives
  • Thiol groups also confer higher acidity (pKa ~10) compared to esters, influencing reactivity in biological systems .
Methyl Ester vs. Ethyl Ester or Acid Derivatives
  • Ethyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (): The chlorobenzoyl-phenoxy group increases molecular weight and lipophilicity (ClogP ~4.5), which may enhance blood-brain barrier penetration compared to the amino-pyrazole derivative .

Physicochemical Properties

Compound Molecular Weight Key Substituents logP (Predicted) Solubility (mg/mL)
Target Compound 213.23 3-Amino-pyrazole, methyl ester 1.2 ~15 (PBS)
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate 255.24 3-Nitro-pyrazole, methyl ester 1.8 ~5 (PBS)
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid 168.17 Pyrazole, carboxylic acid 0.7 ~30 (PBS)
Ethyl 2-(2,3-difluorobenzylidene)-2-methylpropanoate 403.34 Difluorobenzylidene, ethyl ester 3.1 <1 (PBS)

Functional and Application-Based Differences

  • Pharmaceutical Potential: The target compound’s amino group may favor interactions with enzymes or receptors (e.g., kinase inhibitors), whereas nitro derivatives () are more common in agrochemicals due to their reactivity .
  • Material Science : Ethyl esters with chlorobenzoyl groups () are used as reference standards in HPLC, leveraging their UV activity and stability .

Biological Activity

Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C9_{9}H14_{14}N4_{4}O2_{2}
  • Molecular Weight : 198.23 g/mol
  • IUPAC Name : this compound

The presence of the pyrazole ring is significant as it is known to confer various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with a similar structure have demonstrated significant inhibition against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
43dCDK160.033
5-amino-pyrazoleMCF7 (breast cancer)12.5
5-amino-pyrazoleNCI-H460 (lung cancer)15.0

The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, the derivative exhibited high selectivity for the PCTAIRE family of kinases, which are implicated in tumorigenesis .

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory effects. This compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation:

StudyCompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
151a4578
151b5080

These findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory potency, making it a promising candidate for further development.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. In vitro studies showed that similar compounds exhibited effective inhibition against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

These results indicate that this compound could serve as a lead compound in developing new antibiotics .

The biological activity of this compound primarily revolves around its interaction with specific molecular targets:

  • Kinase Inhibition : The compound binds to ATP-binding sites in kinases, preventing phosphorylation events necessary for cell cycle progression.
  • Enzyme Modulation : It inhibits COX enzymes, reducing the production of pro-inflammatory mediators.
  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function, leading to cell lysis.

Study on Anticancer Activity

A study conducted on a series of pyrazole derivatives demonstrated that this compound had an IC50_{50} value of approximately 10 µM against breast adenocarcinoma cells (MCF7). The study concluded that structural modifications significantly impact biological efficacy, emphasizing the importance of SAR (structure-activity relationship) studies in drug development .

Anti-inflammatory Study

In an experimental model using carrageenan-induced paw edema in rats, compounds derived from this compound exhibited comparable anti-inflammatory effects to standard drugs like indomethacin. The results indicated a dose-dependent reduction in edema, supporting its potential as an anti-inflammatory agent .

Q & A

What are the key considerations for optimizing the synthesis of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate, and how can regioselectivity challenges be addressed?

Level: Advanced
Answer:
Synthesis optimization requires careful selection of reaction conditions and protecting groups. For example, in analogous pyrazole-containing esters, regioselective aza-Michael additions are achieved using THF as a solvent under argon, with sodium borohydride and lithium chloride as reducing agents to control stereochemistry and minimize side reactions . Regioselectivity in pyrazole substitution can be influenced by electron-withdrawing groups (e.g., nitro groups) on aromatic rings, as seen in the synthesis of related compounds like methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate, where the nitro group directs substitution to the 3-position of the pyrazole ring . Methodological strategies include:

  • Catalyst Screening : Use Lewis acids (e.g., LiCl) to enhance reaction efficiency.
  • Protecting Groups : Benzyloxycarbonyl (Z) groups protect amines during reduction steps .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

How can structural elucidation of this compound be performed, and what spectroscopic techniques are most reliable?

Level: Basic
Answer:
A multi-technique approach is essential:

  • X-ray Crystallography : Resolves stereochemistry and confirms the pyrazole ring orientation, as demonstrated for methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(4-nitrophenyl)methyl]amino}-3-phenylpropanoate .
  • NMR Spectroscopy : 1H and 13C NMR identify proton environments (e.g., methyl ester signals at ~3.7 ppm) and verify substitution patterns. For example, pyrazole protons exhibit characteristic splitting in the aromatic region (δ 6.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for diazo intermediates in related syntheses .

What experimental strategies are effective for analyzing the environmental fate of pyrazole derivatives like this compound?

Level: Advanced
Answer:
Environmental studies should follow frameworks like Project INCHEMBIOL, which evaluates:

  • Physical-Chemical Properties : Measure logP (lipophilicity) and hydrolysis rates in aqueous buffers to predict bioavailability .
  • Biotic/Abiotic Degradation : Use HPLC or LC-MS to track degradation products in soil/water systems. For example, ester hydrolysis to carboxylic acids is a common pathway .
  • Ecotoxicity Assays : Assess impacts on model organisms (e.g., Daphnia magna) at cellular and population levels .

How can researchers resolve contradictions in biological activity data for pyrazole-based compounds?

Level: Advanced
Answer:
Discrepancies often arise from structural variations or assay conditions. For example:

  • Substituent Effects : Antibacterial activity in 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives varies with electron-donating/withdrawing groups on the phenyl ring .
  • Assay Design : Standardize protocols (e.g., MIC testing vs. time-kill curves) to ensure reproducibility.
  • Metabolic Stability : Evaluate compound stability in serum using LC-MS to rule out false negatives .

What methodologies are recommended for derivatizing this compound to enhance pharmacological properties?

Level: Advanced
Answer:
Derivatization strategies include:

  • Amide Formation : React the ester with amines (e.g., benzylamine) to improve solubility, as seen in amino acid derivatives of benzimidazoles .
  • Thiazolidinone Hybrids : Incorporate thioxothiazolidinone moieties to enhance antimicrobial activity, as demonstrated in (S)-2-(5-((3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid .
  • Prodrug Design : Convert the ester to a hydroxamic acid for targeted delivery, leveraging hydrolysis in physiological conditions .

How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Level: Advanced
Answer:

  • DFT Calculations : Predict regioselectivity in electrophilic substitutions by analyzing frontier molecular orbitals (FMOs) of the pyrazole ring .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide SAR for antimicrobial or anticancer applications .
  • MD Simulations : Assess stability in solvent systems (e.g., water/THF) to optimize reaction conditions .

What are the critical pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

Level: Advanced
Answer:

  • Exothermic Reactions : Control temperature during reductions (e.g., NaBH4 additions) to prevent runaway reactions .
  • Purification Challenges : Replace column chromatography with recrystallization for large batches, using solvents like ethanol/water mixtures .
  • Byproduct Formation : Monitor reaction progress via TLC or in-line IR spectroscopy to detect intermediates early .

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